molecular formula C12H20O2 B1588896 2,2-Dimethoxyadamantane CAS No. 52776-45-1

2,2-Dimethoxyadamantane

Cat. No. B1588896
CAS RN: 52776-45-1
M. Wt: 196.29 g/mol
InChI Key: KBYRBNQCLOUQTN-UHFFFAOYSA-N
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Description

2,2-Dimethoxyadamantane is a chemical compound . It is also known as Adamantanone dimethyl acetal .


Synthesis Analysis

The synthesis of 2,2-Dimethoxyadamantane has been discussed in various studies . One method involves the use of Methanol and 2-Adamantanone . Another method involves the hydrolysis of acetals in strongly basic aqueous solution using a self-assembled supramolecular host as the catalyst .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethoxyadamantane is C12H20O2 . Its molecular weight is 196.29 . Spectral analysis (1H NMR and 13C NMR) has been applied to confirm the chemical structure of the obtained substances .


Chemical Reactions Analysis

The chemical reactions of 2,2-Dimethoxyadamantane have been studied in various contexts . For instance, radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds have been discussed .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: 2,2-Dimethoxyadamantane has been synthesized through reactions involving adamantyl and diadamantyl halides with dimethyl carbonate, using zeolite catalysts. This method optimizes the selective synthesis of methoxyadamantanoids (R. Khusnutdinov et al., 2018).
  • Selective Reactions: The compound has been involved in studies on diastereofacial selectivity in reactions of adamantyl cations. These studies have focused on the stereoselectivity and electron demand aspects in such reactions (W. Adcock et al., 1997).

Physical and Thermal Properties

  • Stability and Bond Length: Research has shown that certain derivatives, like those formed from the metal-induced coupling of tertiary diamondoid bromides, exhibit unusually long C-C bond lengths yet remain thermally stable even above 200°C. This stability is attributed to van der Waals attractions in the compound (A. Fokin et al., 2012).

Applications in Microscopy and Analytical Chemistry

  • Dehydration for Electron Microscopy: 2,2-Dimethoxyadamantane has been used for chemically dehydrating biological tissues in preparation for electron microscopy, maintaining the ultrastructural integrity of various tissues (L. L. Muller & T. Jacks, 1975).
  • Fatty Acids Analysis: It has also been employed in gas-liquid chromatography for the analysis of plasma free fatty acids, serving as a water scavenger, deproteinizing agent, and methylating agent (K. Tserng et al., 1981).

Energy and Fuel Research

  • Oxidation Kinetics in Combustion: Studies have explored its kinetics in the context of combustion and flame, particularly in the oxidation of dimethoxymethane, which is relevant for understanding combustion processes and developing efficient fuels (Sascha Jacobs et al., 2019).

Miscellaneous Applications

  • Organic Synthesis:

In organic synthesis, 2,2-Dimethoxyadamantane derivatives have been used as reagents. For example, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, derived from tartrate, has been applied in asymmetric organic synthesis, particularly as a protecting group for boronic acids. This has enabled the creation of various diastereo- and enantiomerically pure organoboron reagents (C. A. Berg et al., 2012).

Catalysis

  • Catalytic Activities: In the field of catalysis, derivatives like 2,2-dimethylpropane have been studied for their catalytic activities in various reactions, such as isomerization and oxidation processes, sometimes showing platinum-like behavior in surface catalysis (R. B. Levy & M. Boudart, 1973).

Electrochemistry

  • Electrochemical Studies: Electrochemical oxidation of 2,2-dimethoxyadamantane derivatives has also been a subject of study, providing insights into the oxidation chemistry and reaction mechanisms relevant in electrochemistry (R. Goyal et al., 2008).

Environmental Applications

  • Corrosion Inhibition: Spirocyclopropane derivatives, including those related to 2,2-dimethoxyadamantane, have been explored for their use as green and environmentally friendly corrosion inhibitors. These studies focus on their effectiveness in protecting metals in acidic solutions (M. Chafiq et al., 2020).

Safety And Hazards

The safety data sheet for 2,2-Dimethoxyadamantane indicates that it is a highly flammable liquid and vapor, and it causes serious eye irritation . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

2,2-dimethoxyadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-13-12(14-2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYRBNQCLOUQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465756
Record name 2,2-dimethoxyadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxyadamantane

CAS RN

52776-45-1
Record name 2,2-dimethoxyadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MD Pluth, RG Bergman, KN Raymond - Angewandte Chemie, 2007 - Wiley Online Library
Acetals are among the most commonly used protecting groups for aldehydes and ketones in organic synthesis because of their ease of installation and resistance to cleavage in neutral …
Number of citations: 134 onlinelibrary.wiley.com
BG Gowenlock, J Pfab, G Kresze - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Detailed studies of the photolysis of 1-chloro-1-nitrosocyclohexane are presented. Photolysis in methanol solutions gave hydrochloric acid, methyl nitrite, 1,1-dimethoxycyclohexane, …
Number of citations: 10 pubs.rsc.org
MD Pluth - 2009 - escholarship.org
Introduction Carbon-hydrogen (CH) bond activation has become a major area of research activity in both organometallic and synthetic organic chemistry. Our group's research in this …
Number of citations: 4 escholarship.org
G Mloston, R Huisgen - Tetrahedron, 2001 - Elsevier
The spiro-1,3,4-thiadiazoline 1 loses N 2 at 45C, and, as recently reported, the short-lived adamantanethione S-methylide (2) is an active 1,3-dipole. Interception of 2 by acids HX …
Number of citations: 14 www.sciencedirect.com
PA Krasutsky, IV Kolomitsyn, P Kiprof… - The Journal of …, 2000 - ACS Publications
Selective oxidative cleavage−cyclization of adamantane through the bridge carbon was developed in trifluoroperacetic acid (TFPAA). The methyl group in the bridge position was found …
Number of citations: 38 pubs.acs.org
AO Terent'ev, AV Kutkin, NA Troizky, YN Ogibin… - …, 2005 - thieme-connect.com
A new efficient procedure was developed for the synthesis of geminal bisperoxides by reaction of ketals and enol ethers with tert-butyl hydroperoxide catalyzed by protic or Lewis acids. …
Number of citations: 40 www.thieme-connect.com
K Raymond, MD Pluth, RG Bergman, KN Raymond - 2007 - osti.gov
Nature uses enzymes to activate otherwise unreactive compounds in remarkable ways. For example, DNases are capable of hydrolyzing phosphate diester bonds in DNA within …
Number of citations: 0 www.osti.gov
M Pluth - Info:, 2007 - scholar.archive.org
Nature uses enzymes to activate otherwise unreactive compounds in remarkable ways. For example, DNases are capable of hydrolyzing phosphate diester bonds in DNA within …
Number of citations: 0 scholar.archive.org
MD Pluth, RG Bergman… - The Journal of Organic …, 2009 - ACS Publications
A self-assembled supramolecular host catalyzes the hydrolysis of acetals in basic aqueous solution. The mechanism of hydrolysis is consistent with the Michaelis−Menten kinetic model. …
Number of citations: 74 pubs.acs.org
M Oda, N Nakajima, NC Thanh, K Kitahara, R Miyatake… - 2008 - Wiley Online Library
Starting from the trimethylsilyl enol ether of 1‐acetyl‐1,3,5‐cycloheptatriene, the title 1H‐azulenium cation was synthesized by a five‐step sequence that involved a Noyori–Mukaiyama …

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